molecular formula C19H18N4O7S B11997622 methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

Cat. No.: B11997622
M. Wt: 446.4 g/mol
InChI Key: HWIWBBBQTXZASV-UHFFFAOYSA-N
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Description

Methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline moiety, a sulfonamide group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate typically involves multiple steps, including condensation, esterification, and reduction reactions. The starting materials often include 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid and appropriate sulfonamide and carbamate precursors. The reaction conditions usually involve the use of catalysts and solvents such as methanesulfonic acid and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroquinoline compounds, and substituted sulfonamides and carbamates .

Scientific Research Applications

Methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The sulfonamide group can interfere with bacterial cell wall synthesis, while the carbamate group may inhibit specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate is unique due to its combination of quinoline, sulfonamide, and carbamate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H18N4O7S

Molecular Weight

446.4 g/mol

IUPAC Name

methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C19H18N4O7S/c1-23-14-6-4-3-5-13(14)16(24)15(18(23)26)17(25)21-22-31(28,29)12-9-7-11(8-10-12)20-19(27)30-2/h3-10,22,24H,1-2H3,(H,20,27)(H,21,25)

InChI Key

HWIWBBBQTXZASV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O

Origin of Product

United States

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